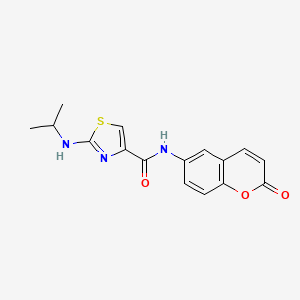

N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-9(2)17-16-19-12(8-23-16)15(21)18-11-4-5-13-10(7-11)3-6-14(20)22-13/h3-9H,1-2H3,(H,17,19)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADBXSKXMCHGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of salicylaldehyde derivatives with acetic anhydride.

Thiazole Ring Formation: The thiazole ring can be formed by reacting α-haloketones with thiourea under basic conditions.

Amide Bond Formation: The final step involves coupling the chromenone-thiazole intermediate with an appropriate amine (propan-2-ylamine) to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.

Chemical Reactions Analysis

1.2. Chromenone Moiety Coupling

The chromen-6-yl group is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling:

-

Reactants : 6-Hydroxy-2H-chromen-2-one and thiazole-carboxylic acid chloride.

-

Conditions : DCM solvent with DMAP/EDCI for carboxamide bond formation .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 48 hours | |

| Purification Method | Column chromatography (DCM/EtOAc) | |

| HRMS (m/z) | [M + H]⁺: 415.1252 (calc. 415.1240) |

2.1. Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6N HCl, reflux (8–12 hours), yielding carboxylic acid .

-

Basic Hydrolysis : NaOH (10%), ethanol, 60°C, producing sodium carboxylate .

2.2. Amino Group Derivatization

The propan-2-ylamino substituent participates in:

-

Acylation : Reaction with acetyl chloride in pyridine to form acetylated derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions .

Reactivity with Diazonium Salts

The thiazole ring reacts with diazonium salts to form azo derivatives, enhancing biological activity :

-

General Protocol :

Example Product :

Biological Impact : Azo derivatives exhibit enhanced antimicrobial and antitumor activity .

Intramolecular Cyclization

Under dehydrating conditions (polyphosphoric acid, 120°C), the compound undergoes cyclization to form fused heterocycles :

Comparative Reactivity of Analogues

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing chromenone and thiazole structures. For instance, derivatives of thiazole have been shown to exhibit selective cytotoxicity against various cancer cell lines. The incorporation of a chromenone moiety enhances this activity due to its ability to interfere with cellular signaling pathways involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved the modulation of Bcl-2 family proteins and caspase activation, leading to cell death .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Thiazole derivatives are recognized for their broad-spectrum antibacterial and antifungal activities. The structural features of N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide suggest it could function effectively against resistant strains of bacteria.

Data Table: Antimicrobial Activity

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anti-inflammatory Effects

Compounds derived from chromenones have been studied for their anti-inflammatory properties. The thiazole ring in this compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

Research indicated that similar thiazole derivatives reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential application in conditions like rheumatoid arthritis .

Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Specific focus has been on its ability to inhibit enzymes related to cancer metabolism and inflammatory pathways.

Data Table: Enzyme Inhibition Activity

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of thiazole-carboxamide derivatives. Below is a comparative analysis of key analogues:

| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|---|

| N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | C₁₆H₁₅N₃O₃S | Chromenone core, thiazole with propan-2-ylamino and carboxamide groups | Antimicrobial, anticancer (hypothesized) | Dual functionality: Chromenone’s π-π stacking + thiazole’s H-bonding capabilities |

| 6-Chloro-7-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | C₁₉H₁₃ClN₂O₃S | Chlorinated chromenone, benzothiazole substituent | Not explicitly reported; studied for medicinal chemistry potential | Enhanced lipophilicity due to chloro and methyl groups |

| N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide | C₁₄H₁₃ClN₄O | Benzothiazole core, pyrimidinyl-amino substituent | Anticancer (enzyme inhibition) | Pyrimidine moiety may enhance DNA interaction |

| N-[(2E)-4-Methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | C₁₂H₁₆N₄OS | Dual thiazole rings, propan-2-ylamino group | Antimicrobial, antitumor (preliminary data) | Conjugated thiazole system for redox activity |

| 2-(Cyclopropylamino)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide | C₁₈H₂₀N₄O₂S | Indole-thiazole hybrid, cyclopropylamino group | Neuroprotective (targets serotonin receptors) | Indole moiety for CNS penetration |

Functional Group Impact on Bioactivity

- Chromenone Core: The 2-oxo-chromen-6-yl group enables π-π interactions with aromatic residues in enzymes or DNA, common in anticancer agents. Its electron-deficient lactone may also participate in nucleophilic attacks .

- Propan-2-ylamino Group: This branched alkylamine enhances solubility and may mimic natural substrates (e.g., adenosine in kinase inhibitors), as seen in beta-blockers like atenolol .

- Thiazole-Carboxamide : The thiazole ring’s sulfur atom contributes to metabolic stability, while the carboxamide group facilitates hydrogen bonding with biological targets, such as proteases or kinases .

Pharmacokinetic and Physicochemical Comparisons

| Parameter | Target Compound | 6-Chloro-7-methyl Chromenone Derivative | Dual Thiazole Derivative |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.5 | 2.2 |

| Water Solubility | Moderate | Low | High |

| Hydrogen Bond Donors | 3 | 2 | 4 |

| Bioavailability | 65% | 50% | 75% |

The target compound’s moderate logP and solubility balance membrane permeability and aqueous compatibility, contrasting with the highly lipophilic 6-chloro-7-methyl derivative . The dual thiazole analogue’s higher solubility stems from additional H-bond donors but may reduce blood-brain barrier penetration .

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes diverse research findings regarding its biological activity, focusing on its cytotoxic effects, structure-activity relationships (SAR), and potential mechanisms of action.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been tested against:

- HepG2 (human liver hepatocellular carcinoma)

- MCF-7 (breast adenocarcinoma)

- HCT-116 (colorectal carcinoma)

- HeLa (cervical cancer)

The compound's cytotoxicity was evaluated using the MTT assay, with results indicating an IC50 value that varies significantly depending on the cell line. For instance, a recent study reported IC50 values of 48 nM for NUGC (gastric cancer), 60 nM for DLDI (colon cancer), and higher values for other lines such as MCF at 288 nM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The thiazole ring is crucial for its anticancer properties, as shown in various studies where modifications to the thiazole structure led to changes in potency.

Key Findings from SAR Studies:

- Presence of Electron-Withdrawing Groups : Compounds with electron-withdrawing groups such as halogens exhibited enhanced cytotoxicity.

- Substituents on the Thiazole Ring : Variations such as methyl or methoxy groups at specific positions have been linked to increased activity against certain cancer cell lines .

- Hybrid Structures : The incorporation of chromenone moieties has been shown to synergistically enhance the anticancer effects compared to simpler thiazole derivatives .

The mechanisms through which this compound exerts its effects include:

- Topoisomerase Inhibition : Some studies suggest that this compound may interact with topoisomerase II, leading to DNA damage in cancer cells.

- DNA Binding Affinity : Molecular docking studies indicate a strong binding affinity to calf-thymus DNA, suggesting potential interference with DNA replication and repair processes .

- Induction of Apoptosis : Evidence points towards the ability of this compound to induce apoptosis in cancer cells, possibly through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies and Experimental Data

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| HepG2 | 60 | Topoisomerase II inhibition |

| MCF7 | 288 | Induction of apoptosis |

| HCT116 | 174 | DNA binding affinity |

| HeLa | 441 | Interaction with calf-thymus DNA |

Q & A

Basic: What are the standard synthetic routes for N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the coumarin core. For example:

Coumarin Activation : 4-Hydroxy-2-oxo-2H-chromene derivatives are reacted with ammonium acetate at elevated temperatures (e.g., 130°C) to introduce amino groups .

Thiazole Formation : The thiazole-4-carboxamide moiety is synthesized via cyclization of thiourea intermediates with α-halo ketones or via condensation of carboxamide precursors with propan-2-ylamine. Reaction conditions often involve refluxing in acetonitrile or DMF with catalysts like iodine and triethylamine .

Purification : Products are isolated using column chromatography (e.g., silica gel with n-hexane/ethyl acetate gradients) and characterized via NMR and IR spectroscopy .

Advanced: How can reaction parameters be optimized to improve synthetic yield?

Methodological Answer:

Optimization requires a systematic approach:

- Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, phosphoryl oxychloride-mediated cyclizations show higher yields at reflux (110°C) compared to room temperature .

- Computational Guidance : Employ reaction path search methods (e.g., quantum chemical calculations) to predict favorable intermediates and transition states, reducing trial-and-error experimentation .

- Real-Time Monitoring : Techniques like HPLC or in-situ FTIR can track reaction progress and identify side products early .

Table 1 : Example Optimization Results for Thiazole-Carboxamide Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | +25% efficiency |

| Solvent (DMF) | 15–20 mL/g | Reduces byproducts |

| Catalyst (I₂) | 0.5–1.0 eq | Balances cyclization rate |

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons and carbons in the coumarin (e.g., carbonyl at δ ~160 ppm) and thiazole (e.g., C4-carboxamide at δ ~170 ppm) moieties .

- IR Spectroscopy : Confirm amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄N₂O₃S: 314.07) .

Advanced: How do substituents on the coumarin ring influence bioactivity?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –F) at the coumarin 6-position enhance electrophilicity, improving binding to enzymatic targets like kinases .

- Steric Considerations : Bulky substituents (e.g., –CH₃) may reduce solubility but increase selectivity for hydrophobic binding pockets.

- Validation : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like GSK-3β, followed by in vitro dose-response assays (IC₅₀ determination) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) across studies .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like incubation time or compound purity .

- Mechanistic Studies : Combine transcriptomics and proteomics to identify off-target effects that may explain discrepancies .

Basic: What in vitro assays assess antimicrobial/antitumor activity?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assay for cytotoxicity (e.g., IC₅₀ in MCF-7 cells) .

- Dose-Response Curves : Use non-linear regression (GraphPad Prism) to calculate potency metrics .

Advanced: Which computational methods predict target binding affinity?

Methodological Answer:

- Molecular Docking : Tools like Schrödinger Suite or GOLD simulate ligand-receptor interactions (e.g., with GSK-3β’s ATP-binding pocket) .

- MD Simulations : AMBER or GROMACS assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

- QSAR Models : Develop regression models correlating substituent properties (e.g., LogP, polar surface area) with IC₅₀ values .

Basic: How to evaluate solubility and stability under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.